molecular formula C14H19N5O2 B5118133 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5118133
M. Wt: 289.33 g/mol
InChI Key: FQTGUSQBMXLPBH-UHFFFAOYSA-N
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Description

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a piperidine ring, a hydrazinyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Hydrazinyl Group Introduction: The hydrazinyl group is introduced via hydrazine derivatives under controlled conditions.

    Pyridine Moiety Attachment: The pyridine moiety is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and hydrazinyl group.

    Reduction: Reduction reactions can be performed on the hydrazinyl group to yield corresponding amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring and hydrazinyl group.

    Reduction: Amines derived from the hydrazinyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for advanced material applications.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

    Cell Signaling: May play a role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Utilized in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methylpiperidin-4-yl)ethanamine
  • Pyridine derivatives with hydrazinyl groups
  • Piperidine-based ligands

Uniqueness

The uniqueness of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N'-[(1-methylpiperidin-4-ylidene)amino]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-7-4-12(5-8-19)17-18-14(21)13(20)16-10-11-3-2-6-15-9-11/h2-3,6,9H,4-5,7-8,10H2,1H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTGUSQBMXLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2=CN=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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